2,4-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
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Overview
Description
2,4-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves the coupling of an indole derivative with a benzoyl chloride derivative. One common method is the reaction between tryptamine and a 2,4-difluorobenzoyl chloride using a dehydrating agent like N,N’-dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-rich π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2,4-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain receptor sites, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- (S)-N-{3-[1-cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl]-1H-indol-7-yl}methanesulfonamide
Uniqueness
2,4-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide is unique due to the presence of both the indole and difluorobenzamide moieties. This combination imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C17H14F2N2O |
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Molecular Weight |
300.30 g/mol |
IUPAC Name |
2,4-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C17H14F2N2O/c18-12-5-6-14(15(19)9-12)17(22)20-8-7-11-10-21-16-4-2-1-3-13(11)16/h1-6,9-10,21H,7-8H2,(H,20,22) |
InChI Key |
CLSKFSJIPBEKKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=C(C=C(C=C3)F)F |
solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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